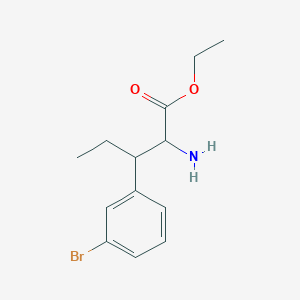

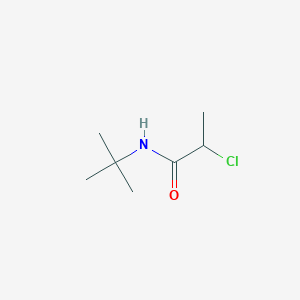

N-(tert-butyl)-2-chloropropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(tert-butyl)-2-chloropropanamide” is a chemical compound that contains a tert-butyl group. In organic chemistry, a tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It is derived from either of the two isomers of butane .

Synthesis Analysis

The synthesis of N-tert-butyl amides can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . Another method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions . The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 hour .Chemical Reactions Analysis

The tert-butyl group in the compound can participate in various chemical reactions. For instance, it readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Thermal Response of Narrow-Disperse Poly(N-isopropylacrylamide)

Room temperature atom transfer radical polymerizations of N-isopropylacrylamide (NIPAM) in solvents like 2-propanol and tert-butyl alcohol resulted in polymers with low polydispersities and high degrees of polymerization. These polymers exhibit a strong decrease in phase transition temperature with increasing molecular weight, highlighting their potential in creating sensitive thermal response materials (Xia et al., 2005).

Versatility in Organic Synthesis

tert-Butyl-N-chlorocyanamide has been highlighted as a novel and versatile reagent in organic synthesis, facilitating a variety of transformations including chlorination, oxidation, and coupling reactions. Its high active chlorine content and stability make it suitable for complex organic syntheses (Kumar & Kaushik, 2007).

Pharmacokinetic Properties and Efficacies

The tert-butyl group, a common motif in medicinal chemistry, has been evaluated for its effects on the pharmacokinetic properties and efficacies of bioactive compounds. This study provides insights into the modulation of lipophilicity and metabolic stability by the tert-butyl group and explores alternative substituents (Westphal et al., 2015).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed for antimalarial treatment. This molecule was designed based on comprehensive chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, highlighting the strategic application of the tert-butyl group in drug development (O’Neill et al., 2009).

Environmental Impact and Remediation

Irgarol 1051, containing the tert-butylamino group, is used in antifouling products. Its environmental contamination and toxic effects on periphyton communities emphasize the need for understanding and mitigating the ecological impact of tert-butyl group-containing compounds (Dahl & Blanck, 1996).

Wirkmechanismus

Target of Action

Without specific studies, it’s hard to identify the exact targets of this compound. For example, some amides have been found to exhibit antimicrobial activity .

Mode of Action

The mode of action would depend on the specific biological target. For instance, if this compound were to act as an antimicrobial, it might interfere with essential biological processes in the microorganism, such as cell wall synthesis or protein production .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The amide group in this compound could potentially be metabolized by the body through processes such as hydrolysis .

Eigenschaften

IUPAC Name |

N-tert-butyl-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLONYWVXLVFSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)

![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)

![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)

![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)

![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)